Cas no 860611-57-0 (4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one)

4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one is a high-purity synthetic compound featuring a trifluoromethyl-substituted pyridine core linked to a fluorophenyl butanone moiety via a piperazine spacer. Its structural complexity offers selective reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of chloro and trifluoromethyl groups enhances electrophilic properties, while the fluorophenyl moiety contributes to metabolic stability. This compound is particularly useful as an intermediate in the development of bioactive molecules, leveraging its balanced lipophilicity and electronic effects for targeted applications. Suitable for controlled reactions, it is supplied with rigorous quality assurance to ensure consistency in synthetic workflows.
4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one structure
860611-57-0 structure
Product name:4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one
CAS No:860611-57-0
MF:C20H20ClF4N3O
MW:429.838917732239
CID:5691480
PubChem ID:1487677

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINO)-1-(4-FLUOROPHENYL)-1-BUTANONE
    • 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one
    • 1-Butanone, 4-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl]-1-(4-fluorophenyl)-
    • AKOS005076564
    • 10W-0238
    • 860611-57-0
    • 4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(4-fluorophenyl)butan-1-one
    • 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-(4-fluorophenyl)-1-butanone
    • Inchi: 1S/C20H20ClF4N3O/c21-17-12-15(20(23,24)25)13-26-19(17)28-10-8-27(9-11-28)7-1-2-18(29)14-3-5-16(22)6-4-14/h3-6,12-13H,1-2,7-11H2
    • InChI Key: UPTFIIZNASIFGX-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(F)C=C1)(=O)CCCN1CCN(C2=NC=C(C(F)(F)F)C=C2Cl)CC1

Computed Properties

  • Exact Mass: 429.1231026g/mol
  • Monoisotopic Mass: 429.1231026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 36.4Ų

Experimental Properties

  • Density: 1.319±0.06 g/cm3(Predicted)
  • Boiling Point: 521.2±50.0 °C(Predicted)
  • pka: 6.96±0.10(Predicted)

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622925-1mg
4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
860611-57-0 98%
1mg
¥357.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622925-5mg
4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
860611-57-0 98%
5mg
¥441.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622925-20mg
4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
860611-57-0 98%
20mg
¥903.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622925-2mg
4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
860611-57-0 98%
2mg
¥413.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1622925-10mg
4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
860611-57-0 98%
10mg
¥616.00 2024-04-28

4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one Related Literature

Additional information on 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one

Introduction to Compound with CAS No. 860611-57-0 and Product Name: 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one

Compound with the CAS number 860611-57-0 and the product name 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a piperazine ring, a fluorophenyl moiety, and a trifluoromethyl-substituted pyridine, makes it a versatile scaffold for designing novel therapeutic agents.

The piperazine moiety is a well-known pharmacophore in drug discovery, frequently incorporated into molecules targeting neurological and psychiatric disorders. Its structural flexibility allows for interactions with various biological receptors, making it a valuable component in the development of drugs with enhanced binding affinity and selectivity. In contrast, the fluorophenyl group contributes to the compound's lipophilicity and metabolic stability, which are critical factors in determining drug bioavailability and efficacy. The combination of these features positions this compound as a promising candidate for further investigation.

The trifluoromethyl group attached to the pyridine ring is another key structural feature that enhances the compound's pharmacological properties. This substituent is known to improve metabolic stability and binding interactions with biological targets, often leading to increased potency and duration of action. Recent studies have highlighted the role of trifluoromethyl-containing compounds in the development of antiviral, anti-inflammatory, and anticancer agents, underscoring their significance in modern drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. By leveraging these tools, scientists can optimize the structure of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one to enhance its therapeutic potential. For instance, virtual screening techniques have been employed to identify derivatives with improved receptor binding affinities or altered pharmacokinetic profiles.

In addition to its structural complexity, this compound exhibits intriguing chemical properties that make it suitable for further synthetic modifications. The presence of both electrophilic and nucleophilic centers allows for diverse functionalization strategies, enabling chemists to tailor its biological activity to specific therapeutic needs. Such versatility is particularly valuable in drug discovery pipelines where rapid iteration and optimization are essential.

Current research in medicinal chemistry increasingly emphasizes the importance of polypharmacology—designing molecules that interact with multiple targets simultaneously. The multifaceted nature of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one aligns well with this trend. Its ability to engage multiple receptors or enzymes could lead to synergistic therapeutic effects, potentially reducing side effects associated with single-target drugs.

The synthesis of this compound involves several sophisticated steps, reflecting the expertise required in modern pharmaceutical chemistry. Key synthetic strategies include cross-coupling reactions, nucleophilic substitutions, and protecting group manipulations. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.

Biological evaluation of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one has already revealed promising results in preclinical studies. Initial assays suggest that it may exhibit activity against disorders such as depression, anxiety, and neurodegenerative diseases. These findings are supported by structural analogs that have demonstrated similar pharmacological effects in previous research.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their presence often enhances a drug's binding affinity by increasing lipophilicity and electronic effects at key interaction sites. In this compound, the fluorine atom on the phenyl ring contributes significantly to its overall properties, making it an attractive candidate for further development.

As research continues to evolve, new methodologies for studying molecular interactions are emerging. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide invaluable insights into how compounds interact with biological targets at an atomic level. These tools are essential for refining the structure of 4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one and ensuring its efficacy in vivo.

The broader implications of this compound extend beyond individual therapeutic applications. Its development exemplifies the growing intersection between organic chemistry, medicinal chemistry, and computational biology—a synergy that drives innovation in drug discovery. By leveraging advances across these disciplines, researchers can accelerate the identification of novel therapeutics like this one.

In conclusion,4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-y]] piperazin - 1 - yl} - 1 - ( 4 - fluoro phen yl ) but an - 1 - one (CAS No. 860611 - 57 - 0 ) represents a significant contribution to pharmaceutical chemistry due to its complex structure , promising biological activity , and synthetic versatility . Further investigation into its pharmacological properties holds great potential for addressing unmet medical needs . As research progresses , this compound may serve as a foundation for developing next-generation therapeutics targeting neurological , psychiatric , or other disorders .

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.